2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5): A Comprehensive Technical Guide for Drug Development
2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5): A Comprehensive Technical Guide for Drug Development
Executive Summary & Chemical Identity
In modern medicinal chemistry, highly functionalized pyridine scaffolds serve as the architectural foundation for numerous kinase inhibitors, GPCR modulators, and agrochemicals. 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) is a premium heterocyclic building block designed for orthogonal, late-stage functionalization.
By strategically positioning two distinct chlorine atoms, a reducible nitro group, and a sterically active methyl group around a pyridine core, this molecule offers researchers a programmable canvas for complex drug synthesis [1].
Quantitative Physicochemical Data
To facilitate experimental planning and computational modeling, the core quantitative properties of the scaffold are summarized below.
| Property | Value |
| Chemical Name | 2,5-Dichloro-6-methyl-3-nitropyridine |
| CAS Registry Number | 1624260-64-5 |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol |
| Exact Mass | 205.9650 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 58.7 Ų |
Structural Analysis & Reactivity Profile
Understanding the electronic landscape of 2,5-Dichloro-6-methyl-3-nitropyridine is critical for predicting its behavior in multi-step syntheses. The reactivity of this scaffold is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-nitro group [2].
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The C2-Position (Chlorine): Situated between the pyridine nitrogen and the strongly electron-withdrawing nitro group, the C2-carbon is highly electrophilic. This makes the C2-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr), even with weakly nucleophilic amines.
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The C5-Position (Chlorine): Positioned meta to the nitro group, the C5-Cl bond is significantly less electrophilic. It remains inert during low-temperature S_NAr reactions but is perfectly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C2 position is functionalized.
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The C3-Position (Nitro): Acts as an electron-withdrawing anchor during early synthetic steps and serves as a latent primary amine, which can be unveiled via reduction for subsequent amide coupling or cyclization.
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The C6-Position (Methyl): Provides a steric shield that dictates the conformation of C5 substituents and offers a benzylic-like C-H bond for late-stage radical halogenation or oxidation.
Fig 1: Reactivity map of 2,5-Dichloro-6-methyl-3-nitropyridine highlighting functionalization sites.
Causality in Synthetic Strategy: The Regioselective Imperative
When designing a synthetic route using this scaffold, order of operations is paramount .
The Causality of Sequence: If a researcher attempts a Palladium-catalyzed Suzuki coupling prior to modifying the C2 position, the highly activated C2-Cl will undergo competitive oxidative addition, leading to a complex mixture of regioisomers and decomposed starting material.
By executing the S_NAr reaction at C2 first, the strongly electron-withdrawing chlorine is replaced by an electron-donating group (such as an alkylamine or ether). This substitution subtly increases the electron density of the pyridine ring, deactivating it just enough to stabilize the intermediate. Consequently, the C5-Cl bond becomes the exclusive site for subsequent Palladium-catalyzed oxidative addition, ensuring absolute regiocontrol [3].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to ensure intermediate integrity before proceeding to the next synthetic node.
Fig 2: Sequential functionalization workflow ensuring regiocontrol and intermediate validation.
Protocol A: Regioselective S_NAr at the C2 Position
Objective: Selectively displace the C2-chlorine with a primary amine.
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Preparation: Dissolve 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
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Temperature Control (Causality): Cool the reaction flask to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C suppresses the kinetic energy required for the nucleophile to attack the less reactive C5 position, preventing di-substitution.
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Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the dropwise addition of the desired primary amine (1.1 eq).
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Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.
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Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS.
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Pass Condition: Disappearance of the starting mass (m/z ~206) and emergence of the mono-substituted product mass. If di-substitution is observed, the amine was added too rapidly or temperature control failed.
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Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position
Objective: Form a C-C bond at the C5 position using the C2-functionalized intermediate.
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Preparation: Combine the C2-functionalized intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a specialized microwave vial or Schlenk flask.
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Solvent System (Causality): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The aqueous component is strictly required to dissolve the inorganic base, which is necessary to activate the boronic acid into a reactive boronate complex.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the vessel with argon for 5 minutes.
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Propagation: Heat the reaction to 90 °C for 12 hours.
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Self-Validation Checkpoint: Analyze the crude mixture via HPLC and ¹H NMR.
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Pass Condition: HPLC shows >95% conversion. ¹H NMR should display the disappearance of the characteristic singlet of the C4-proton (shifted due to the new aryl ring) and the appearance of new aromatic signals.
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Workup: Filter through a pad of Celite to remove palladium black, partition between water and DCM, and purify via silica gel chromatography.
References
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Title: 2,5-Dichloro-6-methyl-3-nitropyridine | C6H4Cl2N2O2 | CID 86280225 Source: PubChem, National Institutes of Health URL: [Link]
